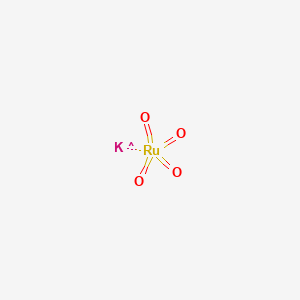

Potassium perruthenate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium perruthenate, also known as potassium ruthenium oxide or potassium tetraoxoruthenium, is a chemical compound with the formula KRuO₄. It is an oxyanion of ruthenium in its +7 oxidation state and is known for its mild oxidizing properties. This compound is useful in various organic synthesis applications due to its ability to oxidize a range of compounds.

Métodos De Preparación

Potassium perruthenate can be synthesized through several methods:

-

Reduction of Ruthenium Tetroxide: : One common method involves the reduction of ruthenium tetroxide (RuO₄) with an alkaline hydroxide such as potassium hydroxide (KOH). The reaction is as follows: [ 4 \text{RuO}_4 + 4 \text{KOH} \rightarrow 4 \text{KRuO}_4 + 2 \text{H}_2\text{O} + \text{O}_2 ] The concentration and temperature of the reduction must be controlled to avoid further reduction to ruthenate (K₂RuO₄) .

-

Oxidation of Ruthenate Salts: : Another method involves the oxidation of ruthenate salts by chlorine gas. This method can also produce this compound .

-

In Situ Production: : this compound can also be produced in situ by the oxidation of aqueous ruthenium trichloride with sodium bromate. This method yields a dark green solution, which can be precipitated with an appropriate cation to yield the corresponding salt .

Análisis De Reacciones Químicas

Potassium perruthenate undergoes various chemical reactions, primarily oxidation reactions:

-

Oxidation Reactions: : It is a mild oxidizing agent capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction conditions typically involve the use of an appropriate co-oxidant such as N-methylmorpholine N-oxide .

-

Reduction Reactions: : this compound can be reduced to ruthenate (K₂RuO₄) under controlled conditions. The reaction is as follows: [ 4 \text{KRuO}_4 + 4 \text{KOH} \rightarrow 4 \text{K}_2\text{RuO}_4 + 2 \text{H}_2\text{O} + \text{O}_2 ]

-

Substitution Reactions: : It can also participate in substitution reactions, where it acts as an oxidizing agent to facilitate the substitution of functional groups in organic molecules .

Aplicaciones Científicas De Investigación

Potassium perruthenate has a wide range of applications in scientific research:

-

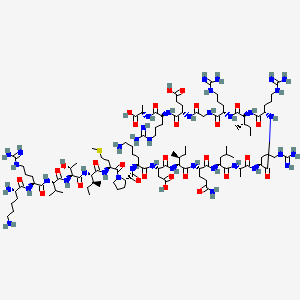

Chemistry: : It is used as a catalytic reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones. Tetrapropylammonium perruthenate (TPAP) is one of the most widely used derivatives for this purpose .

-

Biology: : In biological research, this compound is used in oxidative bisulfite sequencing to map DNA methylation at a single-base resolution. It helps distinguish between 5-methylcytosine and 5-hydroxymethylcytosine .

-

Medicine: : While specific medical applications are limited, its role in oxidative processes can be leveraged in various biochemical assays and studies.

-

Industry: : this compound is used in the production of carbon nanotubes for flexible solid-state supercapacitors. It is also employed as an oxidizing agent in the synthesis of 5-formylcytosine from 5-hydroxymethylcytosine .

Mecanismo De Acción

The mechanism by which potassium perruthenate exerts its effects involves its ability to act as an oxidizing agent. In oxidation reactions, it accepts electrons from the substrate, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific reaction and substrate. For example, in the oxidation of alcohols, this compound facilitates the removal of hydrogen atoms, resulting in the formation of aldehydes or ketones .

Comparación Con Compuestos Similares

Potassium perruthenate can be compared with other similar compounds, such as:

-

Ruthenium Tetroxide (RuO₄): : While ruthenium tetroxide is a stronger oxidizing agent, this compound is milder and more selective in its oxidation reactions .

-

Tetrapropylammonium Perruthenate (TPAP): : TPAP is a derivative of this compound and is widely used in organic synthesis due to its stability and effectiveness as an oxidizing agent .

-

Triphenylphosphine Derivatives: : These include isoamyltriphenylphosphonium (ATP3), methyltriphenylphosphonium (MTP3), and tetraphenylphosphonium (TP3) salts, which offer greater longevity and temperature stability compared to this compound .

This compound stands out due to its mild oxidizing properties and versatility in various applications, making it a valuable compound in both research and industrial settings.

Propiedades

Fórmula molecular |

KO4Ru |

|---|---|

Peso molecular |

204.2 g/mol |

InChI |

InChI=1S/K.4O.Ru |

Clave InChI |

ZWJOQCZDPHCUDG-UHFFFAOYSA-N |

SMILES canónico |

O=[Ru](=O)(=O)=O.[K] |

Descripción física |

Black crystalline solid; [Alfa Aesar MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)

![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)

![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)

![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)

![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)